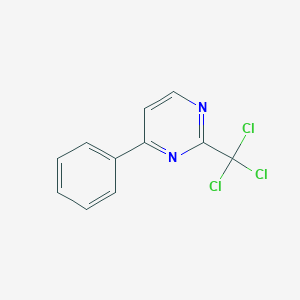silane CAS No. 91454-91-0](/img/structure/B14345642.png)
Tris[(but-1-en-2-yl)oxy](methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(but-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C13H24O3Si It is a silane derivative, characterized by the presence of three but-1-en-2-yloxy groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(but-1-en-2-yl)oxysilane typically involves the reaction of but-1-en-2-ol with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds .
Industrial Production Methods: Industrial production of Tris(but-1-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(but-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The but-1-en-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Aplicaciones Científicas De Investigación
Tris(but-1-en-2-yl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: Tris(but-1-en-2-yl)oxysilane is employed in the production of advanced materials such as coatings and adhesives
Mecanismo De Acción
The mechanism of action of Tris(but-1-en-2-yl)oxysilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silane groups, which can lead to changes in the physical and chemical properties of the target molecules. This interaction is often mediated by the formation of covalent bonds between the silicon atom and other atoms such as oxygen or nitrogen .
Comparación Con Compuestos Similares
Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane: This compound has similar structural features but with different substituents on the silicon atom.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Another related compound with a different alkoxy group attached to the silicon atom.
Uniqueness: Tris(but-1-en-2-yl)oxysilane is unique due to the presence of but-1-en-2-yloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
91454-91-0 |
|---|---|
Fórmula molecular |
C13H24O3Si |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
tris(but-1-en-2-yloxy)-methylsilane |
InChI |
InChI=1S/C13H24O3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h4-6,8-10H2,1-3,7H3 |
Clave InChI |
MEVZHKJHKZONMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)O[Si](C)(OC(=C)CC)OC(=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


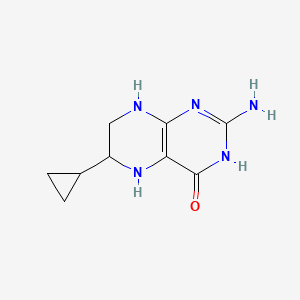

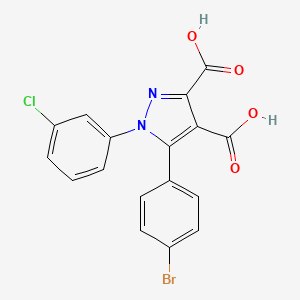
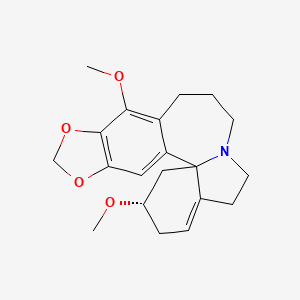
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
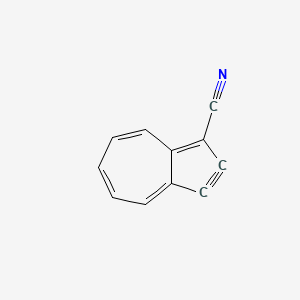
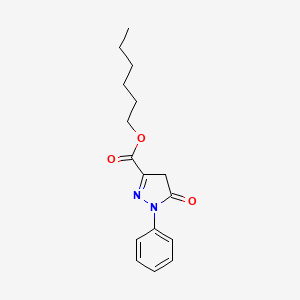

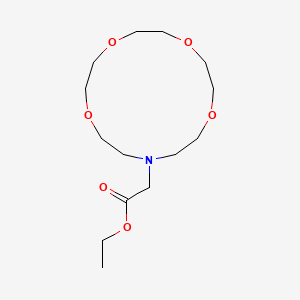
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)

